molecular formula C12H15BrO B8452053 4-(1-Oxo-4-methyl-pentyl) bromobenzene

4-(1-Oxo-4-methyl-pentyl) bromobenzene

Cat. No. B8452053
M. Wt: 255.15 g/mol
InChI Key: GLMPHLZHYRJERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Oxo-4-methyl-pentyl) bromobenzene is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Oxo-4-methyl-pentyl) bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Oxo-4-methyl-pentyl) bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Oxo-4-methyl-pentyl) bromobenzene

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methylpentan-1-one

InChI

InChI=1S/C12H15BrO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

GLMPHLZHYRJERJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 25 g (0.215 mol) of 4-methyl valeric acid and 29.35 g (0.247 mol) of thionyl chloride was heated at reflux for 1.5 hour. The excess thionyl chloride was removed under reduced pressure using a cryogenic trap. The residue was taken up with 120 g (0.764 mol) of bromobenzene (Compound 27) and the mixture was cooled in an ice-bath and then treated with 23 g (0.172 mol) of anhydrous aluminum chloride through a powder addition funnel. The mixture was stirred at room temperature for 82 h and then quenched by the addition of 50 ml of an ice/water mixture, followed by 30 ml of conc. HCl. The organic layer was separated and the aqueous layer extracted with 2×50 ml of ether. The organic extracts were combined and washed successively with water and saturated NaCl solution and then dried (MgSO4). The solvent was then removed in-vacuo and the residue purified by distillation (~80 degrees C./0.01 mm) to give the title compound as a colorless solid. PMR (CDCl3): & 0.94 (6H, d, J~6.0 Hz), 1.53-1.68 (3H, m), 2.85-2.97 (2H, m)., 7.60 (2H, d, J~8.4 Hz), 7.83 (2H, d, J~8.4 Hz).
Quantity
25 g
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29.35 g
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120 g
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23 g
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Synthesis routes and methods II

Procedure details

Reaction Scheme 5 discloses a specific synthetic route to 4-(4-methylpentyl)-phenylethyne (Compound 26). In accordance with this scheme, bromobenzene (Compound 27) is reacted under Friedel Crafts conditions (AlCl3) with the acid chloride (Compound 28) prepared in situ from 4-methyl valeric acid, to yield 4-(1-oxo-4-methyl-pentyl)bromobenzene (Compound 29). Compound 29 is reduced under Wolff-Kishner conditions (KOH, NH2NH2) to yield 4-(4-methylpentyl)bromobenzene (Compound 30). The bromobenzene derivative 30 is converted to the ethyne derivative 26 through the intermediate trimethylsilyl ethyne derivative 31 in a manner similar to the conversion described in connection with Reaction Scheme 3. ##STR9##
Name
4-(4-methylpentyl)-phenylethyne
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Compound 26
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acid chloride
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Compound 28
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Synthesis routes and methods III

Procedure details

Reaction Scheme 5 discloses a specific synthetic route to 4-(4-methylpenyl)-phenylethyne (Compound 26). In accordance with this scheme, bromobenzene (Compound 27) is reacted under Friedel Crafts conditions (AlCl3) with the acid chloride (Compound 28) prepared in situ from 4-methyl valeric acid, to yield 4-(1-oxo-4-methyl-pentyl) bromobenzene (Compuond 29). Compound 29 is reduced under Wolff-Kishner conditions (KOH, NH2NH2) to yield 4-(4-methylpentyl) bromobenzene (Compound 30). The bromobenzene derivative 30 is converted to the ethyne derivative 26 through the intermediate trimethylsilyl ethyne derivative 31 in a manner similar to the conversion described in connection with Reaction Scheme 3. ##STR9##
Name
4-(4-methylpenyl)-phenylethyne
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0 (± 1) mol
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reactant
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Compound 26
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acid chloride
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Compound 28
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